molecular formula C70H49MnN2O4 B583060 manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate CAS No. 158052-18-7

manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate

Cat. No. B583060
M. Wt: 1037.11
InChI Key: KXEXRGSEABDUME-XKCBYAASSA-K
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Description

Manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate is a useful research compound. Its molecular formula is C70H49MnN2O4 and its molecular weight is 1037.11. The purity is usually 95%.
BenchChem offers high-quality manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Coupling and Cyclization Reactions

Manganese(III) acetate is frequently utilized in organic synthesis for oxidative coupling and cyclization reactions. For instance, it mediates the oxidative coupling of methoxynaphthalenes with active methylene compounds to yield substituted naphthalenes and naphtho[2,1-b]furans. These reactions showcase the reactivity of manganese(III) acetate in facilitating the formation of complex organic structures through oxidative processes (Tsunoda et al., 1991). Similarly, manganese(III) promotes the cyclization of ω-aryl-β-dicarbonyl compounds to form naphthalen-2(1H)-ones, demonstrating its role in synthesizing polycyclic aromatic compounds through radical-mediated pathways (Jamie & Rickards, 1997).

DNA Interaction and Anticancer Activity

Studies involving Schiff base ligands derived from manganese compounds have shown interactions with DNA and potential anticancer activity. A novel Schiff base ligand synthesized from 2-hydroxy-1-naphthaldehyde and its manganese complexes were found to exhibit DNA binding activity and suggested as suitable drug candidates (Kurt et al., 2020). Another study highlighted manganese terpyridine complexes with oxygen-containing substituents showing significant antiproliferative activities against various human carcinoma cell lines, suggesting their potential in cancer therapy (Li et al., 2023).

Organic Light-Emitting Diodes (OLEDs) and Photophysics

Manganese compounds also find applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Bipolar host materials containing manganese and naphthalene units have been synthesized for use in yellow phosphorescent OLEDs, demonstrating the utility of manganese compounds in enhancing device performance through morphological stability and efficient charge transport (Zhang et al., 2015).

properties

IUPAC Name

manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3/t65-,66-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEXRGSEABDUME-XKCBYAASSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=N[C@@H](C6=CC=CC=C6)[C@H](C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H49MnN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693728
Record name Manganese(3+) acetate 3-({[(1S,2S)-2-{(E)-[(2-oxido-2'-phenyl[1,1'-binaphthalen]-3-yl)methylidene]amino}-1,2-diphenylethyl]imino}methyl)-2'-phenyl[1,1'-binaphthalen]-2-olate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1037.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate

CAS RN

158052-18-7
Record name Manganese(3+) acetate 3-({[(1S,2S)-2-{(E)-[(2-oxido-2'-phenyl[1,1'-binaphthalen]-3-yl)methylidene]amino}-1,2-diphenylethyl]imino}methyl)-2'-phenyl[1,1'-binaphthalen]-2-olate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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